Docosa-4,7,10,13,16,19-hexaen-1-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosa-4,7,10,13,16,19-hexaen-1-OL can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the desaturation and elongation of shorter-chain omega-3 fatty acids, such as alpha-linolenic acid, using desaturase and elongase enzymes . This process can be carried out in microalgae, fungi, and some animals .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of DHA from marine sources, such as fish oil and microalgae. The extracted oil is then purified and concentrated to obtain high-purity DHA .
Chemical Reactions Analysis
Types of Reactions
Docosa-4,7,10,13,16,19-hexaen-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of DHA can yield saturated fatty acids.
Substitution: DHA can undergo substitution reactions, such as esterification, to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and free radicals.
Reduction: Hydrogen gas and metal catalysts, such as palladium, are used for reduction reactions.
Substitution: Acidic or basic catalysts are used for esterification reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acids.
Substitution: Esters of DHA.
Scientific Research Applications
Docosa-4,7,10,13,16,19-hexaen-1-OL has numerous scientific research applications, including:
Mechanism of Action
Docosa-4,7,10,13,16,19-hexaen-1-OL exerts its effects through various molecular targets and pathways:
Cell Membrane Integration: DHA integrates into cell membranes, enhancing fluidity and function.
Anti-inflammatory Effects: DHA inhibits the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory mediators.
Neuroprotective Effects: DHA supports neuronal function and protects against neurodegenerative processes.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with five double bonds.
Alpha-Linolenic Acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.
Uniqueness
Docosa-4,7,10,13,16,19-hexaen-1-OL is unique due to its six double bonds, which confer greater fluidity and functionality to cell membranes compared to other omega-3 fatty acids . Its specific structure allows it to play a critical role in brain and retinal health .
Biological Activity
Docosa-4,7,10,13,16,19-hexaen-1-OL (DHA–OH) is a polyunsaturated fatty alcohol derived from docosahexaenoic acid (DHA), a crucial omega-3 fatty acid known for its numerous health benefits. This article delves into the biological activity of DHA–OH, exploring its synthesis, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Synthesis
DHA–OH is characterized by its long carbon chain and multiple double bonds, which contribute to its biological properties. The synthesis of DHA–OH typically involves the elongation of existing fatty acids like DHA through various chemical methods. A notable study reported a three-step chemical elongation process that yielded DHA–OH in an impressive 86.3% yield from commercially available fish oils .
Neuroprotective Effects
DHA and its derivatives, including DHA–OH, have been extensively studied for their neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells. In particular:
- Antioxidant Activity : DHA–OH exhibits significant antioxidant capabilities, reducing reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative damage .
- Neuroprotection in Animal Models : Studies have demonstrated that DHA–OH can protect against neurodegenerative conditions by promoting neuronal survival and reducing apoptosis in models of Alzheimer's disease .
Anti-inflammatory Properties
DHA–OH plays a vital role in modulating inflammatory responses. It is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation:
- E-series Resolvins : Derived from DHA, these mediators help control acute and chronic inflammation by promoting the clearance of inflammatory cells and debris .
- Inhibition of Pro-inflammatory Cytokines : Research indicates that DHA–OH can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types .
Therapeutic Applications
The biological activities of DHA–OH suggest several therapeutic applications:
- Ophthalmology : Given its neuroprotective properties, DHA–OH may be beneficial in treating glaucoma and other ocular diseases by protecting retinal ganglion cells from degeneration .
- Cardiovascular Health : The anti-inflammatory effects of DHA–OH can contribute to cardiovascular health by reducing inflammation within blood vessels and improving endothelial function .
- Neurological Disorders : Its potential to enhance cognitive function and protect against neurodegeneration positions DHA–OH as a candidate for therapies targeting Alzheimer's disease and other forms of dementia .
Case Study 1: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of DHA–OH on neuronal cells exposed to amyloid-beta toxicity. Results showed that pre-treatment with DHA–OH significantly reduced cell death and oxidative stress markers compared to untreated controls. The mechanism was linked to enhanced mitochondrial function and reduced apoptosis signaling pathways .
Case Study 2: Inflammatory Response Modulation
In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of DHA–OH resulted in decreased levels of inflammatory markers such as prostaglandin E2 (PGE2) and leukotrienes. This suggests that DHA–OH effectively modulates the inflammatory response, promoting resolution rather than exacerbation .
Properties
IUPAC Name |
docosa-4,7,10,13,16,19-hexaen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNPXZSLCLSEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698039 |
Source
|
Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-20-0 |
Source
|
Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.